7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
The compound 7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one (hereafter referred to as Compound A) is a complex tricyclic sulfonamide derivative featuring a piperazine moiety substituted with a 2-fluorobenzoyl group. Its synthesis involves multi-step reactions, including sulfonylation of the piperazine ring and subsequent cyclization to form the tricyclic core .
Compound A’s structural uniqueness lies in its fused tricyclic system and the sulfonyl-piperazine linkage, which may enhance binding affinity to biological targets such as serotonin receptors (5-HTRs) or enzymes involved in metabolic pathways .
Properties
IUPAC Name |
7-[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-20-6-2-1-5-19(20)23(29)25-10-12-26(13-11-25)32(30,31)18-14-16-4-3-9-27-21(28)8-7-17(15-18)22(16)27/h1-2,5-6,14-15H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUCZBGAZVMQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the fluorobenzoyl piperazine: This step involves the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions to form the fluorobenzoyl piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate to form the tricyclic structure under specific conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of Compound A include derivatives with variations in the benzoyl substituent, piperazine linkage, or tricyclic core. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Matters : The 2-fluorobenzoyl group in Compound A vs. the 3-fluorobenzoyl isomer (Table 1, row 3) likely alters electronic properties and steric interactions, impacting receptor binding. For example, 2-substituted benzoyl groups in piperazine derivatives are often associated with enhanced selectivity for neurotransmitter receptors .
Core Modifications : Isoxazole-containing analogs (Table 1, row 4) exhibit distinct pharmacological profiles, emphasizing the tricyclic system’s role in dictating bioactivity .
Bioactivity and Mechanisms
- 5-HTR Affinity : The 2-methoxyphenyl analog (Table 1, row 2) showed measurable 5-HTR binding, suggesting that Compound A’s 2-fluorobenzoyl group may similarly engage with serotoninergic pathways .
Biological Activity
The compound 7-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structure, and biological implications, particularly focusing on its pharmacological properties and possible therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The compound features a unique tricyclic structure combined with a piperazine moiety and a sulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperazine derivative : This is often achieved through standard amination reactions.
- Sulfonylation : The introduction of the sulfonyl group can be done using sulfonyl chlorides.
- Cyclization : The tricyclic structure is formed through cyclization reactions that may involve multiple reagents and conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its potential as an inhibitor for certain enzymes and its effects on cellular processes.
Enzyme Inhibition
One of the notable activities of compounds containing piperazine moieties is their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. In a study evaluating related compounds, it was found that derivatives with fluorobenzoyl substitutions exhibited significant inhibitory effects on TYR, suggesting that similar activities could be expected for the target compound due to structural similarities .
Antimelanogenic Effects
Compounds structurally related to the target have demonstrated antimelanogenic effects in cellular models such as B16F10 melanoma cells. These studies indicate that such compounds can inhibit melanin synthesis without causing cytotoxicity . The binding affinity and inhibition kinetics suggest that the presence of the fluorobenzoyl group enhances interaction with the enzyme active site.
Case Studies and Research Findings
Recent research has highlighted several key findings regarding the biological activity of related compounds:
The proposed mechanism by which these compounds exert their biological effects involves competitive inhibition at the active site of TYR. Molecular docking studies suggest that the fluorobenzoyl group plays a crucial role in stabilizing interactions within the enzyme's active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
